molecular formula C25H19ClN2O9S B2784900 ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 448212-75-7

ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2784900
CAS No.: 448212-75-7
M. Wt: 558.94
InChI Key: FAFMNKJWIYHVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and sulfonyl-containing compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O9S/c1-3-35-24(29)23-15(2)36-22-12-9-16(13-19(22)23)27(25(30)37-17-7-5-4-6-8-17)38(33,34)18-10-11-20(26)21(14-18)28(31)32/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFMNKJWIYHVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.